Cas no 70474-33-8 ((1S,2R,7aS)-1-(hydroxymethyl)hexahydro-1H-pyrrolizin-2-yl (2Z)-2-methylbut-2-enoate)

(1S,2R,7aS)-1-(hydroxymethyl)hexahydro-1H-pyrrolizin-2-yl (2Z)-2-methylbut-2-enoate structure
70474-33-8 structure
Productnaam:(1S,2R,7aS)-1-(hydroxymethyl)hexahydro-1H-pyrrolizin-2-yl (2Z)-2-methylbut-2-enoate
CAS-nummer:70474-33-8
MF:C13H21NO3
MW:239.310744047165
CID:1744010
PubChem ID:6440436

(1S,2R,7aS)-1-(hydroxymethyl)hexahydro-1H-pyrrolizin-2-yl (2Z)-2-methylbut-2-enoate Chemische en fysische eigenschappen

Naam en identificatie

    • (1S,2R,7aS)-1-(hydroxymethyl)hexahydro-1H-pyrrolizin-2-yl (2Z)-2-methylbut-2-enoate
    • 2-Butenoic acid, 2-methyl-, (1S,2R,7aS)-hexahydro-1-(hydroxymethyl)-1H-pyrrolizin-2-yl ester, (2Z)-
    • Petasinine
    • (Z)-2-Methyl-2-butenoic acid [(1S,2R,7aS)-hexahydro-1-hydroxymethyl-1H-pyrrolizin-2-yl] ester
    • [(1S,2R,8S)-1-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-2-yl] (Z)-2-methylbut-2-enoate
    • UNII-5F7O38APH6
    • (1S,2R,7AS)-1-(HYDROXYMETHYL)-HEXAHYDRO-1H-PYRROLIZIN-2-YL (2Z)-2-METHYLBUT-2-ENOATE
    • ANGELOYLPETASINECINE
    • (1S,2R,7aS)-Hexahydro-1-(hydroxymethyl)-1H-pyrrolizin-2-yl (2Z)-2-methyl-2-butenoate
    • PETASINECINE ANGELATE
    • 5F7O38APH6
    • Q27261961
    • DTXSID601128893
    • AKOS040734489
    • CHEBI:173729
    • 70474-33-8
    • Inchi: InChI=1S/C13H21NO3/c1-3-9(2)13(16)17-12-7-14-6-4-5-11(14)10(12)8-15/h3,10-12,15H,4-8H2,1-2H3/b9-3-/t10-,11+,12+/m1/s1
    • InChI-sleutel: HQARVRYBUBTANR-JTPMTOLCSA-N
    • LACHT: CC=C(C)C(=O)OC1CN2CCCC2C1CO

Berekende eigenschappen

  • Exacte massa: 239.15223
  • Monoisotopische massa: 239.15214353g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 4
  • Complexiteit: 327
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 49.8Ų
  • XLogP3: 1.3

Experimentele eigenschappen

  • Kleur/vorm: Powder
  • PSA: 49.77

(1S,2R,7aS)-1-(hydroxymethyl)hexahydro-1H-pyrrolizin-2-yl (2Z)-2-methylbut-2-enoate Gerelateerde literatuur

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